molecular formula C14H18N2O3 B11524069 N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11524069
M. Wt: 262.30 g/mol
InChI Key: IZEYBWJDNZKEFV-UHFFFAOYSA-N
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Description

    N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: , is a chemical compound used primarily as an antispasmodic agent.

  • Its molecular formula is

    C12H19NOHClC_{12}H_{19}NO \cdot HClC12​H19​NO⋅HCl

    , and its molecular weight is approximately 229.75 g/mol .
  • Mebeverine Hydrochloride is commonly used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS), by relaxing smooth muscles in the intestines.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Mebeverine Hydrochloride does not undergo extensive chemical transformations. it may participate in minor reactions such as hydrolysis or esterification.
    • Common reagents include acid chlorides, bases, and solvents suitable for amide formation.
    • Major products are Mebeverine Hydrochloride itself and any intermediates formed during the synthesis.
  • Scientific Research Applications

    • In chemistry: Mebeverine Hydrochloride serves as a model compound for studying amide formation and stability.
    • In biology and medicine: It is used clinically to alleviate gastrointestinal spasms and cramps.
    • In industry: Mebeverine Hydrochloride finds application in pharmaceutical formulations.
  • Mechanism of Action

    • Mebeverine Hydrochloride acts by inhibiting calcium influx into smooth muscle cells, leading to muscle relaxation.
    • It targets voltage-gated calcium channels, particularly those in the gastrointestinal tract.
    • The resulting reduction in muscle contractions alleviates symptoms associated with IBS.
  • Comparison with Similar Compounds

    • Mebeverine Hydrochloride is unique due to its specific mechanism of action and minimal side effects.
    • Similar compounds include other antispasmodics like Dicyclomine and Hyoscine Butylbromide .

    Properties

    Molecular Formula

    C14H18N2O3

    Molecular Weight

    262.30 g/mol

    IUPAC Name

    N-ethyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C14H18N2O3/c1-3-15-14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,18)

    InChI Key

    IZEYBWJDNZKEFV-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC

    Origin of Product

    United States

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